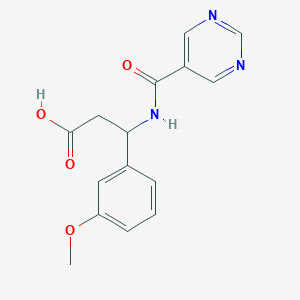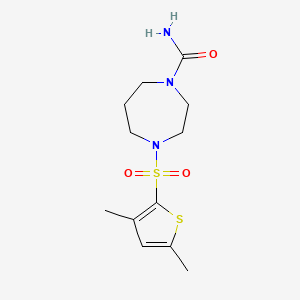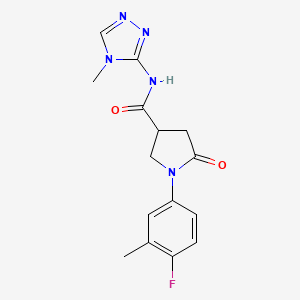
3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine is a complex organic compound that features a pyridine ring substituted with a sulfonyl group and a benzylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the sulfonyl group and the benzylpyrrolidine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired therapeutic or industrial outcome.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-5-sulfonamide-1H-indole-2-carbohydrazide: Another sulfonamide-based compound with potential biological activity.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness
3-(2-Benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-benzylpyrrolidin-1-yl)sulfonyl-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-14-9-10-18-13-17(14)22(20,21)19-11-5-8-16(19)12-15-6-3-2-4-7-15/h2-4,6-7,9-10,13,16H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOCVCDJCFGNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)S(=O)(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-Ethyl-2-methylpyrazol-3-yl)-3-[1-(hydroxymethyl)cyclobutyl]urea](/img/structure/B7414054.png)
![(1S)-2-[(4-bromo-2-methylpyrazol-3-yl)methylamino]-1-(4-chlorophenyl)ethanol](/img/structure/B7414062.png)
![2-[1-[5-(2-Chlorophenyl)furan-2-carbonyl]piperidin-3-yl]acetic acid](/img/structure/B7414076.png)
![3-tert-butyl-1-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]pyrazole-4-carboxamide](/img/structure/B7414079.png)
![4-Hydroxy-6-methyl-1-[2-oxo-2-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]ethyl]pyridin-2-one](/img/structure/B7414081.png)
![4-[1-(3-Fluoro-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7414091.png)

![N,N-dimethyl-3-[(7-methyl-1,1-dioxo-1,4-thiazepan-4-yl)sulfonyl]aniline](/img/structure/B7414114.png)

![[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7414125.png)



![N-(4-methyl-1,2,4-triazol-3-yl)-3-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)propanamide](/img/structure/B7414159.png)
